molecular formula C12H17ClN2O B1524166 2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol CAS No. 1249550-70-6

2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol

Cat. No.: B1524166
CAS No.: 1249550-70-6
M. Wt: 240.73 g/mol
InChI Key: UHPPSCWPDXDGGW-UHFFFAOYSA-N
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Description

“2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol” is a chemical compound with the CAS Number: 1249550-70-6 . It has a molecular weight of 240.73 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-[(3-amino-1-piperidinyl)methyl]-4-chlorophenol . The InChI code for the compound is 1S/C12H17ClN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2 .


Physical and Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 240.73 .

Scientific Research Applications

Protection of Hydroxy Functions in Oligonucleotide Synthesis

Compounds with similar structural features have been employed for the protection of hydroxy functions in the synthesis of oligoribonucleotides, highlighting their utility in nucleic acid chemistry. For example, an acetal group with a certain acid lability was developed for this purpose, demonstrating the importance of such compounds in facilitating synthetic procedures under specific conditions (Reese, Serafinowska, & Zappia, 1986).

Heterocyclic Compound Synthesis and Enzyme Inhibition

Novel heterocyclic compounds derived from similar chemical structures have been synthesized and investigated for their inhibitory effects on enzymes like lipase and α-glucosidase. This research underscores the potential medicinal applications of these compounds in treating diseases associated with enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).

Anaerobic Biodegradability and Toxicity of Substituted Phenols

Research into the anaerobic biodegradability and toxicity of substituted phenols, including structures akin to the one , has provided valuable insights into environmental science and toxicology. These studies are crucial for understanding the fate of such compounds in anoxic environments and their potential impact on methanogenic processes (O'Connor & Young, 1989).

Development of Antimicrobial Agents

Compounds with related structures have been synthesized and evaluated as antimicrobial agents, demonstrating their application in combating bacterial and fungal infections. This highlights the role of such chemical entities in the development of new therapeutic agents against various pathogens (Sah, Bidawat, Seth, & Gharu, 2014).

Analytical Applications

Additionally, modified graphene oxide using similar aminophenol compounds has shown promise in the removal of dyes and heavy metals from aqueous solutions, pointing towards environmental cleanup and pollution control applications (Chen, Zhang, Yang, & Wang, 2016).

Properties

IUPAC Name

2-[(3-aminopiperidin-1-yl)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPPSCWPDXDGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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